Valeriandoid B

Overview

Description

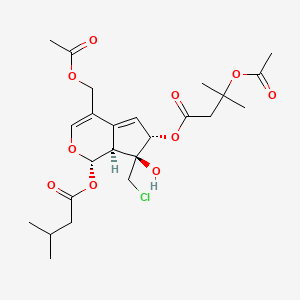

Valeriandoid B is a monoene-type iridoid isolated from Valeriana jatamansi, a plant widely used in traditional medicine for its neuroprotective, anti-inflammatory, and antitumor properties. Structurally, it features a unique double bond between C-4 and C-5 (). Its molecular formula is C24H33ClO10, with a molecular weight of 523.97 g/mol (CAS: 1380399-57-4) (). While this compound has been identified in pharmacological screens, its biological activities are less prominently documented compared to other iridoids in the same plant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Valeriandoid B is primarily isolated from natural sources, specifically the roots of Valeriana jatamansi . The isolation process involves several chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structure elucidation .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through extraction and purification from the plant material. This method involves drying and grinding the roots, followed by solvent extraction and chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: Valeriandoid B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the iridoid skeleton.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Valeriandoid B is classified as an iridoid, which is a type of secondary metabolite known for various biological activities. The compound exhibits several pharmacological properties, including:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation, making it a candidate for treating inflammatory conditions.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can help combat oxidative stress in biological systems.

- Antimicrobial Properties : this compound may exhibit antimicrobial effects, contributing to its potential use in treating infections.

Treatment of Sleep Disorders

This compound is explored for its therapeutic effects on sleep disorders. Studies suggest that extracts from Valeriana jatamansi, including this compound, can enhance sleep quality and reduce insomnia symptoms. The mechanism is believed to involve modulation of neurotransmitter levels, particularly gamma-aminobutyric acid (GABA) and serotonin, which are crucial for regulating sleep.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound in models of spinal cord injury (SCI). An iridoid-rich fraction from Valeriana jatamansi significantly improved motor function recovery and reduced pathological injury in SCI rat models. This effect is associated with the promotion of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) expression, indicating its role in neuronal regeneration and repair .

Biological Research Applications

This compound serves as a reference compound in chemical and biological studies aimed at understanding the structure-activity relationship of iridoids. Its unique chemical structure provides insights into:

- Pharmacological Mechanisms : Understanding how this compound interacts with biological pathways can lead to the development of new therapeutic agents.

- Natural Product Chemistry : As a representative iridoid, it aids in studying the reactivity and properties of similar compounds.

Industrial Applications

The potential applications of this compound extend to the pharmaceutical and nutraceutical industries:

- Natural Product-Based Pharmaceuticals : The compound can be utilized in developing new drugs targeting sleep disorders and neurodegenerative diseases.

- Nutraceuticals : Due to its health benefits, this compound may be incorporated into dietary supplements aimed at improving cognitive function and overall wellness.

Case Studies and Research Findings

Mechanism of Action

The exact mechanism of action of Valeriandoid B is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Valeriandoid B belongs to a broader class of iridoids derived from Valeriana species. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Functional Analogues

2.2.1. Anti-Inflammatory Activity

- Valeriandoid F and jatamanvaltrate K exhibit significant inhibition of nitric oxide (NO) production in LPS-induced macrophages (IC50 < 10 µM), outperforming this compound, which lacks comparable data ().

2.2.2. Neuroprotective Effects

- Suspensolide F and jatadoid B significantly reduce Aβ25–35-induced neuronal damage, highlighting structural motifs (e.g., α,β-unsaturated carbonyl groups) absent in this compound ().

2.2.3. Antiproliferative Activity

- Valejatadoids D-G and jatamanin U exhibit stronger antiproliferative effects than this compound in cancer cell lines (e.g., IC50 values < 5 µM for colon adenocarcinoma) ().

Key Research Findings

Structural Uniqueness : this compound’s chlorine substitution distinguishes it from most Valeriana iridoids, which typically feature oxygenated or esterified groups ().

Synthetic Potential: Its chlorine moiety may offer novel routes for derivatization, though this remains unexplored compared to extensively studied analogues like valtrate and baldrinal ().

Data Tables

Table 1: Comparative Bioactivity of Selected Iridoids

| Compound | Anti-Inflammatory (NO Inhibition) | Neuroprotective Activity | Antiproliferative IC50 (µM) |

|---|---|---|---|

| This compound | Not reported | Not reported | Not tested |

| Valeriandoid F | IC50: 8.2 ± 1.3 | None | N/A |

| Jatamanvaltrate G | IC50: 12.5 ± 2.1 | EC50: 15.7 | 7.8 (HepG2) |

| IVHD-valtrate | IC50: 6.9 ± 0.9 | None | 3.2 (OVCAR-3) |

Biological Activity

Valeriandoid B is a compound derived from the genus Valeriana, particularly noted for its presence in Valeriana jatamansi and Valeriana pavonii. This article delves into its biological activities, mechanisms of action, and therapeutic potential, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is classified as an iridoid glycoside, a type of secondary metabolite commonly found in plants. Iridoids are known for their diverse biological activities, including anti-inflammatory, sedative, and neuroprotective effects. The molecular structure of this compound contributes to its interaction with biological systems, particularly the GABAergic system.

Research indicates that this compound exerts its effects primarily through modulation of the GABAergic system. GABA (gamma-aminobutyric acid) is a key neurotransmitter in the central nervous system, and compounds that influence its activity can have significant therapeutic implications.

GABA Receptor Interaction

In vitro studies have demonstrated that this compound inhibits the binding of radiolabeled flunitrazepam to the benzodiazepine binding site on the GABA_A receptor. This inhibition suggests a potential sedative-hypnotic effect similar to that of benzodiazepines, making it a candidate for treating anxiety and sleep disorders .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Sedative-Hypnotic Effects : Studies have shown that extracts containing this compound can significantly reduce anxiety-like behaviors in animal models. For instance, administration of Valeriana jatamansi extracts resulted in enhanced motor function recovery in spinal cord injury models, suggesting a neuroprotective role .

- Anticonvulsant Activity : this compound has been associated with anticonvulsant properties. In experiments involving mice subjected to maximal electroshock seizures, compounds from Valeriana pavonii demonstrated a protective index indicating reduced seizure frequency and severity .

- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses, promoting the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival and function .

Case Study 1: Neuroprotective Effects

A study conducted by Xiong et al. (2022) investigated the effects of an iridoid-rich fraction from Valeriana jatamansi, which included this compound. The results indicated that this fraction improved motor function recovery following spinal cord injury in rat models. The optimal dosage was found to be 10 mg/kg, highlighting its potential therapeutic window .

Case Study 2: Anticonvulsant Properties

Research conducted by Giraldo et al. (2013) focused on the anticonvulsant effects of iridoids from Valeriana pavonii. The study revealed that these compounds inhibited the binding of flunitrazepam to GABA_A receptors, suggesting a mechanism through which they exert anticonvulsant effects. The findings underscore the relevance of this compound in developing new treatments for epilepsy and related disorders .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Valeriandoid B’s purity and structural identity?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation. For novel derivatives, combine mass spectrometry (MS) with X-ray crystallography to confirm molecular configuration. Ensure protocols align with reproducibility standards, as detailed in experimental validation guidelines .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst ratios) using a fractional factorial design. Monitor intermediates via thin-layer chromatography (TLC) and optimize purification steps (e.g., column chromatography with gradient elution). Document all variations in supplementary materials to enable replication .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Employ cell-based assays (e.g., MTT or ATP luminescence for cytotoxicity) and enzyme inhibition assays (e.g., fluorescence-based kinetics) relevant to the compound’s hypothesized targets. Include positive/negative controls and validate results across ≥3 biological replicates to minimize batch variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, stratifying results by experimental conditions (e.g., cell lines, assay protocols). Use Bland-Altman plots to assess inter-study variability. Replicate conflicting experiments under standardized conditions, controlling for variables like compound stability (e.g., light/temperature sensitivity) and solvent effects .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine multi-omics approaches (transcriptomics, proteomics) with CRISPR-Cas9 knockout screens to identify critical pathways. Validate targets via surface plasmon resonance (SPR) for binding affinity and siRNA-mediated gene silencing for functional relevance. Use computational docking to prioritize candidate interactions .

Q. How can researchers design robust dose-response studies for this compound in vivo?

- Methodological Answer : Apply the OECD 423 guideline for acute toxicity testing, using logarithmic dose increments. Monitor pharmacokinetics (e.g., AUC, Cmax via LC-MS/MS) and biomarker expression (e.g., ELISA/Western blot). Include a staggered cohort design to mitigate inter-individual variability and use nonlinear regression models (e.g., Hill equation) for EC50/IC50 determination .

Q. What statistical methods are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

- Methodological Answer : Use mixed-effects models to account for repeated measures and censored data. Apply Kaplan-Meier survival analysis for toxicity endpoints and Cox proportional hazards regression for covariate adjustment. Validate assumptions via residual plots and sensitivity analyses .

Q. Data Reproducibility & Reporting

Q. How should researchers address batch-to-batch variability in this compound samples?

- Methodological Answer : Implement quality control (QC) protocols, including NMR purity thresholds (>95%) and HPLC retention time consistency (±2%). Use principal component analysis (PCA) to detect outlier batches and orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify contributing factors (e.g., solvent traces, degradation products) .

Q. What documentation is critical for ensuring reproducibility in this compound studies?

- Methodological Answer : Provide (1) synthetic protocols with exact reagent grades and equipment models, (2) raw spectral data (e.g., NMR FID files, MS spectra) in supplementary materials, and (3) annotated code for statistical analyses (R/Python scripts). Adhere to FAIR data principles for metadata tagging .

Q. Ethical & Literature Considerations

Q. How can researchers identify gaps in the existing literature on this compound?

- Methodological Answer : Perform a systematic review using PRISMA guidelines, querying PubMed, SciFinder, and EMBASE with controlled vocabulary (e.g., MeSH terms). Map findings to established biological pathways (e.g., KEGG, Reactome) and prioritize understudied interactions (e.g., epigenetic modulation vs. canonical targets) .

Q. What ethical frameworks apply to studies involving this compound in animal models?

Properties

IUPAC Name |

[(1S,6S,7S,7aS)-4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClO10/c1-13(2)7-19(28)34-22-21-17(16(11-32-22)10-31-14(3)26)8-18(24(21,30)12-25)33-20(29)9-23(5,6)35-15(4)27/h8,11,13,18,21-22,30H,7,9-10,12H2,1-6H3/t18-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWTVFWINSHGLS-STCFVSJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(=CC(C2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H]([C@@]2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.